1-(2,3-Dihydro-1h-inden-2-yl)hydrazine hydrochloride
CAS No.: 92403-21-9
Cat. No.: VC7861466
Molecular Formula: C9H13ClN2
Molecular Weight: 184.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92403-21-9 |
---|---|
Molecular Formula | C9H13ClN2 |
Molecular Weight | 184.66 g/mol |
IUPAC Name | 2,3-dihydro-1H-inden-2-ylhydrazine;hydrochloride |
Standard InChI | InChI=1S/C9H12N2.ClH/c10-11-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9,11H,5-6,10H2;1H |
Standard InChI Key | NBGQNFOEUMXFQL-UHFFFAOYSA-N |
SMILES | C1C(CC2=CC=CC=C21)NN.Cl |
Canonical SMILES | C1C(CC2=CC=CC=C21)NN.Cl |
Introduction
Chemical Identification and Structural Properties
Molecular and Physical Characteristics
1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride is a white to off-white crystalline solid with a melting point range of 188.0–189.5°C, indicative of its thermal stability under standard conditions. Its molecular structure consists of a bicyclic 2,3-dihydro-1H-indene moiety fused to a hydrazine group, which is protonated as a hydrochloride salt. Key identifiers include:
Property | Value |
---|---|
CAS No. | 92403-21-9 |
Molecular Formula | C₉H₁₃ClN₂ |
Molecular Weight | 184.66 g/mol |
IUPAC Name | 2,3-dihydro-1H-inden-2-ylhydrazine; hydrochloride |
InChI | InChI=1S/C₉H₁₂N₂.ClH/c10-11-9-5-7-3-1-2-4-8(7)6 |
The compound’s SMILES notation (C1CC2=C(C1)C=C(C=C2)NN.Cl) and 3D conformational data further elucidate its planar aromatic system and the spatial orientation of the hydrazine group .
Crystallographic and Spectroscopic Insights
X-ray crystallography of related derivatives, such as 4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl analogs, reveals monoclinic crystal systems with unit cell parameters a = 21.9309(11) Å, b = 9.9648(5) Å, and c = 11.0049(7) Å . These structural studies confirm the indene ring’s rigidity and the hydrazine group’s ability to participate in hydrogen bonding, critical for intermolecular interactions in solid-state configurations. Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) of analogous compounds show distinct signals for aromatic protons (δ 6.79–7.40 ppm) and aliphatic hydrogens (δ 2.05–3.35 ppm), aligning with the expected electronic environment of the indene-hydrazine framework .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)hydrazine hydrochloride typically proceeds via hydrazinolysis of 2,3-dihydroindene precursors. A standard method involves refluxing 2,3-dihydroindene with hydrazine hydrate in ethanol or methanol, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt. Key steps include:
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Hydrazine Addition: Nucleophilic attack of hydrazine on the activated indene derivative.
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Salt Formation: Protonation of the hydrazine group with HCl to enhance stability and solubility.
Alternative routes utilize intermediates like 4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl tosylate, which undergo nucleophilic substitution with piperazine derivatives in acetonitrile under reflux . These methods yield derivatives with modified pharmacological profiles while retaining the core indene-hydrazine structure.
Optimization and Yield Considerations
Reaction yields for the hydrochloride salt typically range from 70–85%, depending on solvent polarity and temperature control. Purification via silica gel column chromatography (ethyl acetate/petroleum ether, 1:15 v/v) ensures high purity (>95%), as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Chemical Reactivity and Functionalization
Condensation and Substitution Reactions
The hydrazine moiety in 1-(2,3-dihydro-1H-inden-2-yl)hydrazine hydrochloride participates in condensation reactions with carbonyl compounds, forming hydrazones that serve as intermediates in heterocyclic synthesis. For example, reaction with aldehydes yields Schiff bases, which exhibit enhanced antimicrobial activity compared to the parent compound. Nucleophilic substitution at the indene ring’s benzylic position is facilitated by the electron-donating hydrazine group, enabling the synthesis of sulfonamide and ether derivatives .
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous solutions to release the free hydrazine base, which acts as a weak base (pKₐ ≈ 8.2) due to the lone pair on the terminal nitrogen. This property is exploited in pH-dependent drug delivery systems, where the compound’s solubility increases under acidic conditions.
Applications in Drug Development and Materials Science
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing kinase inhibitors and serotonin receptor antagonists. For instance, coupling with chlorophenylpiperazine derivatives yields compounds with affinity for 5-HT₁A receptors, relevant to antidepressant development .
Polymer and Coordination Chemistry
Hydrazine hydrochloride derivatives form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), which exhibit catalytic activity in oxidation reactions. Polymer composites incorporating the indene-hydrazine framework show improved thermal stability (decomposition temperature >300°C), making them suitable for high-performance materials.
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